molecular formula C12H8N2O2 B8604346 4-phenyl-6H-furo[2,3-d]pyridazin-7-one

4-phenyl-6H-furo[2,3-d]pyridazin-7-one

Cat. No.: B8604346
M. Wt: 212.20 g/mol
InChI Key: PXWIHXOQESNXTN-UHFFFAOYSA-N
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Description

4-phenyl-6H-furo[2,3-d]pyridazin-7-one is a heterocyclic compound that features a fused pyridazine and furan ring system. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-6H-furo[2,3-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with furan-2-carboxylic acid, followed by cyclization in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction through the use of efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-phenyl-6H-furo[2,3-d]pyridazin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-phenyl-6H-furo[2,3-d]pyridazin-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-6H-furo[2,3-d]pyridazin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

4-phenyl-6H-furo[2,3-d]pyridazin-7-one

InChI

InChI=1S/C12H8N2O2/c15-12-11-9(6-7-16-11)10(13-14-12)8-4-2-1-3-5-8/h1-7H,(H,14,15)

InChI Key

PXWIHXOQESNXTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C3=C2C=CO3

Origin of Product

United States

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